molecular formula C12H9ClN2OS B2743804 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime CAS No. 478030-96-5

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime

Cat. No.: B2743804
CAS No.: 478030-96-5
M. Wt: 264.73
InChI Key: YXHNXLMYDOJIGJ-OVCLIPMQSA-N
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Description

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime is a nicotinamide-derived oxime compound featuring a 4-chlorophenylthioether substituent. Its structure combines a pyridine ring (nicotinaldehyde backbone) with a sulfanyl-linked 4-chlorophenyl group and an oxime functional group (-CH=N-OH).

Properties

IUPAC Name

(NE)-N-[[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c13-10-3-5-11(6-4-10)17-12-9(8-15-16)2-1-7-14-12/h1-8,16H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHNXLMYDOJIGJ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime typically involves the reaction of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime is C₁₂H₉ClN₂OS. The synthesis typically involves the reaction of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate, often conducted under reflux conditions in solvents such as ethanol or methanol. The purification can be achieved through recrystallization or column chromatography.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules, particularly in the development of novel chemical entities.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar functionalities exhibit significant antimicrobial activities against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
  • Anticancer Activity : Research has shown that related compounds exhibit cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The oxime group is believed to enhance reactivity towards cellular targets, potentially leading to apoptosis in cancer cells.

Medicine

  • Therapeutic Applications : Investigations are ongoing into the therapeutic potential of this compound, particularly in drug development aimed at treating infections and cancer.

Industry

  • Chemical Intermediate : The compound is utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various Schiff bases derived from similar structures. Results indicated that compounds with chlorophenyl and sulfanyl groups exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to controls.

Cytotoxicity Assessment

In vitro tests on cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The study suggested that the compound induces apoptosis through intrinsic pathways involving mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Sulfanyl and Chlorophenyl Groups

(a) 5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Oxime (CAS 251096-48-7)
  • Key Differences : Replaces the nicotinaldehyde pyridine ring with a pyrazole ring and introduces a trifluoromethyl group.
  • Impact : The pyrazole ring may enhance metabolic stability compared to pyridine, while the electron-withdrawing -CF₃ group could increase electrophilicity, altering reactivity .
  • Molecular Weight : Higher (MW ≈ 377.7 g/mol) due to the -CF₃ substituent.
(b) 2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone Oxime (CAS 338749-30-7)
  • Key Differences: Substitutes the nicotinaldehyde group with an imidazopyridine-linked ethanone moiety.
  • Impact : The imidazopyridine system may improve binding to biological targets (e.g., kinases), and the ketone group could influence redox properties .
(c) 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde o-(3-fluorobenzyl)oxime
  • Key Differences : Adds a 3-fluorobenzyl group to the oxime oxygen.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Nicotinaldehyde 4-ClC₆H₄-S-, oxime ~308.8 (estimated)
CAS 251096-48-7 Pyrazole -CF₃, 4-ClC₆H₄-S- 377.7
CAS 338749-30-7 Imidazopyridine 2,7-dimethyl, ethanone ~413.9 (estimated)
6-[(4-ClPh)S]nicotinaldehyde-3-F-BnOxime Nicotinaldehyde 3-F-benzyl-oxime, 4-ClC₆H₄-S- 372.8

Sulfanyl vs. Sulfonyl Derivatives

6-[(4-Chlorophenyl)sulfonyl]nicotinaldehyde o-(2,4-dichlorobenzyl)oxime (CAS 338967-01-4)
  • Key Difference : Sulfonyl (-SO₂-) replaces sulfanyl (-S-).
  • Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability compared to the sulfanyl analogue .
  • Molecular Weight : 455.7 g/mol (vs. ~308.8 for the target compound).

Oxime Derivatives with Varied Aromatic Substituents

Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () share the 4-chlorophenyl-sulfanyl motif but replace the oxime with an acetamide group.

  • Impact: The acetamide group enables hydrogen bonding (N–H⋯O/N interactions), influencing crystal packing and solubility.

Crystallographic and Hydrogen-Bonding Patterns

Compounds with intramolecular N–H⋯N bonds (e.g., ’s S(7) motif) exhibit stabilized conformations. Pyridine ring inclination angles (e.g., 42–62° in ) may vary, affecting molecular packing and solubility .

Biological Activity

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime is a chemical compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a nicotinaldehyde oxime moiety. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₂H₉ClN₂OS. The synthesis typically involves the reaction of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, often carried out under reflux conditions in solvents like ethanol or methanol.

Synthetic Route

  • Reactants : 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde, hydroxylamine hydrochloride, sodium acetate.
  • Conditions : Reflux in ethanol or methanol.
  • Purification : Recrystallization or column chromatography.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing sulfanyl and oxime functionalities exhibit notable antimicrobial activities. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

Studies have demonstrated that related Schiff base compounds exhibit significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The presence of the oxime group is believed to enhance the reactivity towards cellular targets, potentially leading to apoptosis in cancer cells .

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within cells, leading to inhibition of critical biological pathways. For example, it may function as an enzyme inhibitor or modulate receptor activity involved in cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various Schiff bases derived from similar structures. The results indicated that compounds with chlorophenyl and sulfanyl groups exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to controls .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The study suggested that the compound induces apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMechanism
This compoundStructureAntimicrobial, AnticancerEnzyme inhibition
2-((4-Chlorophenyl)sulfanyl)nicotinaldehydeSimilar to aboveModerate antimicrobialUnknown
4-ChlorothiophenolSimpler structureLow antimicrobialUnknown

Q & A

Q. What are the recommended synthetic routes for preparing 2-((4-chlorophenyl)sulfanyl)nicotinaldehyde oxime?

Methodological Answer: The compound can be synthesized via a multi-step process:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with nicotinaldehyde derivatives to form the chalcone intermediate.
  • Step 2 : Oxime formation by reacting the aldehyde group with hydroxylamine hydrochloride under reflux in ethanol/water .
  • Step 3 : Sulfanyl group introduction via nucleophilic substitution using 4-chlorothiophenol in the presence of a base like K₂CO₃. Reaction progress should be monitored by TLC, and intermediates purified via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry of the sulfanyl and oxime groups (e.g., oxime proton at δ 8.5–9.5 ppm).
  • IR : Validate oxime (N–O stretch ~1630 cm⁻¹) and C–S bond (~650 cm⁻¹) .
    • X-ray crystallography : Use SHELX programs (e.g., SHELXS97 for structure solution, SHELXL2016 for refinement) to resolve molecular geometry and hydrogen-bonding networks . Data collection with APEX2 and refinement in SAINT are standard .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Discrepancies in crystal structures (e.g., dihedral angles, hydrogen-bond motifs) may arise from polymorphism or solvent effects. Mitigation strategies include:

  • Redundant data collection : Compare multiple datasets from crystals grown under varied conditions (e.g., solvent polarity, temperature).
  • Hirshfeld surface analysis : Quantify intermolecular interactions to identify dominant packing forces .
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of twinning .

Q. What reaction pathways enable functionalization of the oxime moiety for pharmacological studies?

Methodological Answer: The oxime group participates in [3+2] cycloadditions with alkynes or nitriles to form heterocycles (e.g., isoxazoles). Example protocol:

  • React the oxime with acetylenedicarboxylate under mechanochemical grinding (ball milling) for 2–4 hours .
  • Monitor regioselectivity via LC-MS and optimize using DFT calculations to predict transition states .

Q. How can computational methods enhance understanding of this compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity (e.g., nucleophilic attack at the sulfanyl sulfur).
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina, parameterizing partial charges via RESP .

Q. What strategies optimize crystal growth for high-resolution diffraction studies?

Methodological Answer:

  • Solvent screening : Test polar aprotic (DMSO, DMF) vs. nonpolar (hexane, toluene) solvents for slow evaporation.
  • Seeding : Introduce microcrystals to supersaturated solutions to control nucleation.
  • Cryoprotection : For low-temperature data collection, soak crystals in Paratone-N oil to prevent ice formation .

Data Contradiction & Validation

Q. How should researchers validate synthetic yields when scaling up reactions?

Methodological Answer:

  • Kinetic profiling : Use inline FTIR or ReactIR to track intermediate formation during scale-up.
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

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